2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
Description
The compound 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide features a piperazine core substituted with a trans-styrenesulfonyl group and an acetamide moiety bearing a 2,2,2-trifluoroethyl chain.
Properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3S/c17-16(18,19)13-20-15(23)12-21-7-9-22(10-8-21)26(24,25)11-6-14-4-2-1-3-5-14/h1-6,11H,7-10,12-13H2,(H,20,23)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLNFYOVPXIOEY-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC(F)(F)F)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NCC(F)(F)F)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is a complex organic molecule that has attracted attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it possesses a molecular weight of approximately 427.6 g/mol. The presence of the trifluoroethyl group and the sulfonylpiperazine moiety suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator by binding to active or allosteric sites on proteins. The sulfonyl group enhances the compound's ability to participate in hydrogen bonding, which can stabilize interactions with target biomolecules.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | The compound has shown potential in inhibiting various enzymes involved in metabolic pathways. Studies indicate that it can effectively bind to the active sites of enzymes like proteases and kinases. |
| Receptor Modulation | It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition. Research suggests activity at serotonin and dopamine receptors. |
| Anticancer Potential | Preliminary studies have indicated that the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting a possible role in oncology therapeutics. |
| Antimicrobial Activity | Some studies have reported antimicrobial properties against specific bacterial strains, indicating its potential as an antibiotic candidate. |
Case Studies and Research Findings
-
Enzyme Inhibition Study
A study published in a peer-reviewed journal investigated the inhibitory effects of the compound on serine proteases. Results showed a significant reduction in enzymatic activity at concentrations ranging from 1 to 10 µM, suggesting a strong binding affinity . -
Receptor Interaction Analysis
Research focusing on the interaction with serotonin receptors demonstrated that the compound acts as a partial agonist at 5-HT_1A receptors, which may contribute to its potential antidepressant effects . -
Anticancer Activity
A recent study evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating substantial anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperazine sulfonyl or acetamide groups.
2-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide (CAS 790242-62-5)
- Molecular Formula : C₂₆H₂₇N₃O₃S₂
- Key Differences: The acetamide group is substituted with a 2-phenylsulfanylphenyl moiety instead of trifluoroethyl.
- Implications :
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)
- Molecular Formula : C₂₀H₂₂FN₃O₃S
- Key Differences :
- The sulfonyl group is a 4-methylbenzenesulfonyl (tosyl) residue instead of trans-styrenesulfonyl.
- The acetamide substituent is a 4-fluorophenyl group.
- The fluorophenyl group introduces halogen bonding capabilities and may improve blood-brain barrier penetration compared to trifluoroethyl .
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide
- Key Differences :
- A 2-chlorobenzyl group replaces the sulfonyl substituent on piperazine.
- The acetamide is modified to a Schiff base (imine) linked to a dimethoxyphenyl group.
- The Schiff base may confer pH-dependent stability, limiting utility in acidic environments .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Features
Research Findings and Implications
- Electron-Withdrawing Groups : The trifluoroethyl and fluorophenyl groups in the target compound and CAS 701926-99-0, respectively, enhance resistance to enzymatic degradation compared to sulfur-containing analogs like CAS 790242-62-5 .
- Sulfonyl vs. Benzyl Substitutions : Sulfonyl groups (as in the target compound) improve solubility in polar solvents, whereas benzyl-substituted derivatives (e.g., AK Scientific compound) are more suited for hydrophobic environments .
- Schiff Base Limitations : The Schiff base in the AK Scientific compound may limit its utility in vivo due to hydrolysis under physiological conditions, underscoring the advantage of stable acetamide linkages in the target molecule .
Q & A
Basic: What are the key synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions , including:
- Sulfonylation of a piperazine derivative with (E)-2-phenylethenylsulfonyl chloride.
- Amidation via coupling the sulfonylated intermediate with 2,2,2-trifluoroethylamine using carbodiimide-based reagents (e.g., HATU or EDCI) .
- Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C for amidation), and purification via column chromatography .
Advanced: How can computational chemistry optimize target interactions?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities to biological targets (e.g., enzymes or GPCRs). Key steps:
- Generate 3D conformers using Gaussian09.
- Validate docking poses with experimental IC50 data.
- Analyze hydrogen bonding and hydrophobic interactions with PyMOL .
Basic: What spectroscopic techniques confirm structural integrity?
- NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and trifluoroethyl group (δ 4.2–4.5 ppm, quartet) .
- IR : Identify sulfonyl (SO₂, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced: What strategies address low yield in sulfonylation?
- Solvent optimization : Use anhydrous THF or DCM to minimize hydrolysis.
- Catalyst screening : Add DMAP to enhance reactivity.
- Temperature modulation : Conduct reactions at –10°C to suppress side products .
Basic: What in vitro assays screen biological activity?
- Enzyme inhibition assays : Measure IC50 against carbonic anhydrase isoforms using fluorescence-based protocols .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin receptors) .
Advanced: How to resolve enzyme inhibition data discrepancies?
- Purity validation : Re-analyze compound purity via HPLC (>98%).
- Assay standardization : Use internal controls (e.g., acetazolamide for carbonic anhydrase) and replicate experiments across labs .
Basic: What are solubility properties and formulation considerations?
- Solubility : >10 mg/mL in DMSO; <0.1 mg/mL in aqueous buffers (use cyclodextrin-based solubilizers for in vitro studies) .
- Stability : Store at –20°C under argon to prevent sulfonamide hydrolysis .
Advanced: How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein stability shifts post-treatment.
- siRNA knockdown : Correlate reduced target expression with diminished compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
